molecular formula C11H12O2S2 B189961 4-(1,3-dithian-2-yl)benzoic Acid CAS No. 168165-88-6

4-(1,3-dithian-2-yl)benzoic Acid

Cat. No. B189961
M. Wt: 240.3 g/mol
InChI Key: CPSYTIVTRCUOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthesis of Complex Molecular Architectures

Scientific Field: Organic Chemistry

Methods of Application: The specific heterocyclic reactivity of 1,4-dithianes can be harnessed for the controlled synthesis of carbon-carbon bonds . This involves the chemoselective cleavage or reduction of the sulfur-heterocycle to reveal a versatile C2-synthon .

Results or Outcomes: The use of 1,4-dithianes allows for the assembly of a wide array of complex molecular architectures, ranging from lipids and carbohydrates to various carbocyclic scaffolds .

Protection of Carbonyl Compounds

Scientific Field: Organic Chemistry

Methods of Application: The protection of carbonyl compounds as thioacetals can be achieved using a catalytic amount of p-toluenesulfonic acid and silica gel . This procedure offers versatility, short reaction time, excellent yield, and is easy to carry out .

Results or Outcomes: The use of 1,3-dithianes allows for the protection of a wide array of carbonyl compounds, which can then be selectively deprotected at a later stage of the synthesis .

Antimicrobial Activity

Scientific Field: Medicinal Chemistry

Methods of Application: The synthesized compounds were evaluated for their antimicrobial activity using standard microbiological techniques .

Results or Outcomes: The results of these studies could potentially lead to the development of new antimicrobial agents .

Thioacetalization of Carbonyl Compounds

Scientific Field: Organic Chemistry

Methods of Application: The thioacetalization of carbonyl compounds can be achieved using a catalytic amount of p-toluenesulfonic acid and silica gel . This procedure offers versatility, short reaction time, excellent yield, and is easy to carry out .

Results or Outcomes: The use of 1,3-dithianes allows for the protection of a wide array of carbonyl compounds, which can then be selectively deprotected at a later stage of the synthesis .

Nonthiolic 1,3-Propanedithiol Equivalent

Scientific Field: Organic Chemistry

Methods of Application: The thioacetalization of carbonyl compounds can be achieved using a catalytic amount of p-dodecylbenzenesulfonic acid . This procedure offers high chemoselectivity, ease of operation and purification without any organic solvent, and high yields .

Results or Outcomes: The use of 1,3-dithianes as a nonthiolic, odorless 1,3-propanedithiol equivalent allows for the protection of a wide array of carbonyl compounds, which can then be selectively deprotected at a later stage of the synthesis .

Safety And Hazards

Specific safety and hazard information for “4-(1,3-dithian-2-yl)benzoic Acid” is not readily available. However, it’s always important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions of “4-(1,3-dithian-2-yl)benzoic Acid” could involve further exploration of its potential applications in proteomics research1 and medicinal chemistry67.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.


properties

IUPAC Name

4-(1,3-dithian-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S2/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5,11H,1,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSYTIVTRCUOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dithian-2-yl)benzoic Acid

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